2'-Deoxy-2'-fluoro-5-iodouridine
Overview
Description
2’-Deoxy-2’-fluoro-5-iodouridine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc . It is also an antiviral drug and nucleoside analogue with anti-hepatitis B activity .
Synthesis Analysis
The synthesis and conformational analysis of a 2’,3’-dideoxy-2’,3’-difluoro and a 2’-deoxy-2’-fluoro uridine derivative provide an insight into the reaction mechanism . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighbouring-group participation mechanism .Molecular Structure Analysis
The molecular formula of 2’-Deoxy-2’-fluoro-5-iodouridine is C9H10FIN2O5 . Its average mass is 372.089 Da and its monoisotopic mass is 371.961823 Da .Chemical Reactions Analysis
Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .Physical And Chemical Properties Analysis
The molecular weight of 2’-Deoxy-2’-fluoro-5-iodouridine is 372.09 . It appears as a solid, white to off-white in color . It is soluble in DMSO at a concentration of 125 mg/mL .Scientific Research Applications
Antiviral Activities
2'-Deoxy-2'-fluoro-5-iodouridine has been evaluated for its antiviral activities. Studies have shown its effectiveness against human cytomegalovirus (HCMV), with its antiviral potency being significant compared to other compounds like acyclovir and E-5-(2'-bromovinyl)-2'-deoxyuridine (BVDU). This effectiveness is not attributed to acting as an analog of natural nucleosides, and it does not show increased phosphorylation by cytosols of HCMV-infected cells, indicating a unique mechanism of action against the virus (Colacino & López, 1983).
Effects on Epstein-Barr Virus
Research into the effects of 2'-Deoxy-2'-fluoro-5-iodouridine on Epstein-Barr virus (EBV) reveals its relative potency and therapeutic index. The differential inhibition of EBV-associated polypeptides by this compound and others has been observed, indicating its potential use in treatments targeting EBV (Lin, Smith & Pagano, 1985).
Chemical Incorporation into Oligodeoxynucleotides
The compound has been chemically incorporated into oligodeoxynucleotides, demonstrating its utility in molecular biology and biochemistry. This incorporation has been studied to understand its behavior and potential applications in DNA synthesis and manipulation (Krug et al., 1989).
Methodology in Synthesis
Efficient methods for the synthesis of 5-substituted 2'-deoxyuridine nucleosides, using metal-halogen exchange reactions of 5-iodo-2'-deoxyuridine sodium salt, have been developed. These methods highlight the chemical versatility and potential for various biochemical applications of 2'-Deoxy-2'-fluoro-5-iodouridine (Aso et al., 2003).
Interaction with Thymidylate Synthetase
The compound forms a covalent complex with thymidylate synthetase, a key enzyme in DNA synthesis. This interaction is crucial for understanding its potential as a therapeutic agent, particularly in cancer treatments (Santi & McHenry, 1972).
Safety And Hazards
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFGAYTKQKGBM-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-2'-fluoro-5-iodouridine | |
CAS RN |
55612-21-0 | |
Record name | 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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